molecular formula C11H9BF3NO3 B7954919 [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid

[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid

Cat. No.: B7954919
M. Wt: 271.00 g/mol
InChI Key: NXWRVQDMXSGLCN-UHFFFAOYSA-N
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Description

[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid: is an organoboron compound that features a quinoline core substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 2-position. The boronic acid functional group is attached at the 4-position of the quinoline ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent.

    Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methanol and an acid catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a suitable base.

    Boronic Acid Functionalization: The boronic acid group is introduced via a borylation reaction, typically using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The boronic acid group can participate in various substitution reactions, including the Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Palladium catalysts, such as palladium acetate, are used in the Suzuki–Miyaura coupling, along with bases like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid is widely used in cross-coupling reactions to form complex organic molecules. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological and medicinal research, this compound is used to develop novel therapeutic agents

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other organic molecules makes it valuable in material science.

Mechanism of Action

The mechanism of action of [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    [6-Methoxyquinolin-4-yl]boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    [2-(Trifluoromethyl)quinolin-4-yl]boronic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.

    [6-Methoxy-2-(methyl)quinolin-4-yl]boronic acid: The methyl group replaces the trifluoromethyl group, leading to different steric and electronic effects.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions. These substituents enhance its reactivity and selectivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[6-methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF3NO3/c1-19-6-2-3-9-7(4-6)8(12(17)18)5-10(16-9)11(13,14)15/h2-5,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRVQDMXSGLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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